molecular formula C34H34O6 B026938 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone CAS No. 82598-84-3

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

Cat. No.: B026938
CAS No.: 82598-84-3
M. Wt: 538.6 g/mol
InChI Key: BUBVLQDEIIUIQG-JDIHBLRXSA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone (TBG, CAS: 82598-84-3) is a benzyl-protected lactone derived from D-galactose. Its molecular formula is C₃₄H₃₄O₆ (MW: 538.6 g/mol), and it exists as a white, odorless powder soluble in organic solvents like chloroform and dichloromethane but insoluble in water . TBG is widely used in carbohydrate chemistry as a chiral intermediate for synthesizing glycosides, glycoconjugates, and stereoselective spirocyclic acetals .

Preparation Methods

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone can be achieved through several methods, including esterification, ketalization, and lactonization. Typically, it is obtained by benzylating galactaric acid and then treating the benzylated derivative with acid

Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield its corresponding acid form .

Scientific Research Applications

Organic Synthesis

TBG serves as a protecting group for hydroxyl functionalities in organic synthesis. The presence of benzyl groups allows selective modifications at specific positions on the galactose ring, facilitating the synthesis of complex carbohydrates and glycosides.

  • Synthesis of Glycosides: TBG is utilized to synthesize various glycosides that exhibit biological activity. Its ability to act as a glycosidase inhibitor positions it as a potential therapeutic agent for diseases linked to glycan metabolism .

Glycobiology Research

In glycobiology, TBG is employed to study carbohydrate structures and their biological roles. It aids in understanding protein-glycan interactions and the enzymatic processes involved in glycan formation and degradation.

  • Biochemical Assays: TBG is used in biochemical assays to investigate glycan recognition by proteins, which is crucial for understanding cell signaling and immune responses .

Biomedical Applications

Research indicates that TBG may have implications in treating various diseases due to its biological activity.

  • Antitumor Activity: Preliminary studies suggest that TBG has potential antitumor properties, possibly through mechanisms involving inhibition of nucleic acid biosynthesis .
  • Neurodegenerative Disorders: Its role in modulating glycan interactions may also contribute to therapeutic strategies against neurodegenerative diseases.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of TBG as an intermediate in synthesizing novel antitumor compounds. The synthesized agents showed promising activity against specific cancer cell lines, indicating TBG's utility in drug development .

Case Study 2: Glycan Interaction Studies

Another research focused on TBG's role in studying protein-glycan interactions. The findings highlighted its effectiveness in inhibiting glycosidase enzymes, which play a critical role in glycan metabolism and could be targeted for therapeutic interventions .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone involves its interaction with various molecular targets and pathways in biological systems. It exhibits strong nucleophilic properties and can be easily hydrolyzed to its corresponding acid form . The compound’s antioxidant and anti-inflammatory properties contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Structurally analogous benzyl-protected lactones differ in sugar configuration (e.g., glucose vs. galactose) and stereochemical properties, leading to distinct reactivity and applications. Below is a detailed comparison:

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS: 13096-62-3)

  • Molecular Formula : C₃₄H₃₄O₆ (MW: 538.64 g/mol)
  • Physical State : Colorless to light yellow liquid .
  • Specific Rotation : +78.0 to +82.0° (C=1, CHCl₃) , contrasting with TBG’s solid-state properties.
  • Synthesis: Prepared via oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose using DMSO–Ac₂O, yielding 84% .
  • Applications: Key precursor for C-glycopyranosyl aldehydes (78% yield in benzothiazole additions) . Forms spirocyclic acetals via reactions with epoxides or diols .

Key Differences from TBG :

  • The glucose-derived lactone is a liquid at room temperature, facilitating handling in solution-phase reactions, whereas TBG’s solid state may require dissolution steps .
  • Specific rotation values reflect stereochemical differences (glucose vs. galactose C4 configuration), influencing chiral induction in downstream products .

2,3,4,6-Tetra-O-benzyl-D-manno-1,5-lactone

  • Limited data exist, but its mannose-derived structure (C2 and C3 axial hydroxyls in the parent sugar) likely alters reactivity.
  • Stereochemical Impact: The manno configuration may hinder nucleophilic attacks on the lactone carbonyl due to steric hindrance, reducing yields in spiroacetal formation compared to TBG or glucono analogs .

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone (CAS: N/A)

  • Structural Features: Arabinose-derived with a 1,4-lactone ring and fewer benzyl groups.
  • Reactivity : The smaller ring size (1,4-lactone vs. 1,5-lactone) and reduced steric protection may increase susceptibility to hydrolysis or side reactions .

Acetylated Derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-D-gluconolactone)

  • Solubility : Acetyl groups enhance water solubility compared to benzyl-protected lactones .
  • Applications: Used in antiviral drug synthesis (e.g., azepane derivatives via methanolysis) .

Comparative Data Table

Compound Molecular Formula Physical State Specific Rotation (°) Key Applications
TBG (Galactono-1,5-lactone) C₃₄H₃₄O₆ White powder Not reported Glycosylation, spirocyclic acetals
Glucono-1,5-lactone C₃₄H₃₄O₆ Liquid +78.0 to +82.0 C-glycopyranosyl aldehydes, acetals
Manno-1,5-lactone C₃₄H₃₄O₆ Not reported Not reported Limited data; likely niche synthesis
Arabino-1,4-lactone C₂₇H₂₆O₅ Not reported Not reported Experimental intermediates

Research Findings and Stereochemical Considerations

  • Stereoselectivity in Reactions: TBG’s galactose configuration (C4 hydroxyl axial in the parent sugar) directs nucleophilic attacks differently than glucose-derived lactones. For example, glucono-1,5-lactone reacts with 2-lithiobenzothiazole to yield a single anomer, while TBG may produce alternate stereoisomers . In spiroacetal synthesis, TBG’s equatorial hydroxyl orientation may favor specific transition states, improving diastereoselectivity compared to manno or arabino analogs .
  • Synthetic Yields: Oxidation of benzyl-protected glucopyranose to glucono-1,5-lactone achieves 84% yield , but analogous methods for TBG require optimization due to galactose’s susceptibility to overoxidation.

Biological Activity

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is a significant compound in glycobiology and organic synthesis. Its unique structure and properties make it a valuable reagent in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

Chemical Structure and Properties

  • Molecular Formula : C34H34O6
  • Molecular Weight : 538.6 g/mol
  • CAS Number : 82598-84-3

This compound is a lactone derivative of galacturonic acid, primarily used for its reactivity in synthesizing glucosides and other carbohydrate derivatives. It serves as a protecting group for hydroxyl functionalities in organic synthesis and is pivotal in the study of glycan interactions within biological systems .

The compound exhibits several biological activities through its interaction with various cellular targets:

  • Glycan Recognition : As a lactone derivative, it plays a role in the formation and degradation of glycans, which are crucial for cell signaling and recognition processes.
  • Cytotoxicity : Preliminary studies indicate that this compound shows cytotoxic effects against certain cancer cell lines. For instance, it has demonstrated inhibitory effects on MCF-7 breast cancer cells .
  • Enzyme Inhibition : Research has shown that lactones can inhibit enzymes such as beta-galactosidase from Escherichia coli, suggesting potential applications in controlling bacterial growth through enzyme modulation .

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells
    • A study investigated the cytotoxicity of various lactones, including this compound. Results indicated significant cytotoxic activity at low micromolar concentrations against MCF-7 and JIMT-1 breast cancer cells while also affecting normal breast epithelial cells (MCF-10A) .
  • Inhibition of Beta-Galactosidase
    • Another study highlighted the inhibitory effects of lactones on beta-galactosidase activity. The results showed that this compound was particularly effective due to its structural similarity to D-galactose in its furanose form .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC34H34O6538.6 g/molCytotoxicity against cancer cells
2,3,4,6-Tetra-O-benzyl-D-galactoseC34H36O6540.65 g/molLimited studies on biological activity
2,3,4-Tri-O-benzyl-D-glucopyranoseC30H30O5486.56 g/molGlycan synthesis applications

Future Directions

The ongoing research into the biological activities of this compound suggests potential therapeutic applications in cancer treatment and enzyme inhibition strategies. Further studies are necessary to elucidate its complete mechanism of action and explore its efficacy against other disease models.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via oxidation of benzyl-protected galactopyranose derivatives. For example, oxidation of 2,3,4,6-tetra-O-benzyl-D-galactopyranose with DMSO–Ac₂O at room temperature (overnight) yields the lactone with ~84% efficiency . Key factors include:

  • Reagent stoichiometry : Excess DMSO ensures complete oxidation.
  • Temperature control : Higher temperatures may lead to side reactions (e.g., over-oxidation).
  • Workup protocols : Neutralization with aqueous NaHCO₃ and chromatographic purification (silica gel, hexane/EtOAc gradients) are critical for isolating high-purity (>95% HPLC) product .

Q. How can researchers verify the purity and structural integrity of this lactone?

Analytical methods include:

  • HPLC : Purity >95% (area%) with retention time matching authenticated standards .
  • Neutralization titration : Quantifies free acid impurities (e.g., uncyclized intermediates) .
  • Specific rotation : Values of +78.0 to +82.0° (C=1, CHCl₃) confirm stereochemical consistency .
  • NMR (¹H/¹³C) : Peaks for benzyl groups (δ 7.2–7.4 ppm, aromatic protons) and lactone carbonyl (δ ~170 ppm) validate the structure .

Q. What spectroscopic techniques are most effective for confirming stereochemical configuration?

  • Polarimetry : Specific optical rotation aligns with D-galactono configuration .
  • NOESY NMR : Correlates spatial proximity of benzyl-protected hydroxyl groups to confirm the galacto-conformation .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples, which are challenging due to the compound’s liquid/labile nature .

Advanced Research Questions

Q. How does oxidative instability of this lactone impact experimental design in glycosylation studies?

The lactone’s susceptibility to ring-opening under basic or aqueous conditions necessitates:

  • Anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) during reactions .
  • Low-temperature storage : –20°C in desiccated environments to prevent hydrolysis .
  • In-situ monitoring : Periodic HPLC or TLC to detect degradation (e.g., free acid formation) .

Q. What mechanistic insights exist for its role in enzymatic vs. chemical oxidation pathways?

  • Enzymatic oxidation : NADP⁺-dependent glucose/galactose 1-dehydrogenase (EC 1.1.1.360) converts D-galactopyranose to the lactone via hydride transfer, producing NADPH .
  • Chemical oxidation : DMSO–Ac₂O operates through a Swern-type mechanism, generating reactive sulfonium intermediates that abstract α-hydrogens, leading to lactone cyclization .
    Contrasting these pathways reveals differences in stereoselectivity and byproduct profiles (e.g., NADPH vs. dimethyl sulfide).

Q. How can researchers reconcile contradictions in reported yields from different oxidation methods?

Discrepancies arise from:

  • Substrate purity : Impurities in benzyl-protected precursors reduce lactone yields.
  • Reagent quality : Aged DMSO or Ac₂O may contain water, promoting side reactions.
  • Workup efficiency : Incomplete neutralization or extraction can retain acidic byproducts.
    Solution : Optimize protocols using controlled experiments (e.g., varying DMSO/Ac₂O ratios) and validate with orthogonal analytical methods (HPLC, MS) .

Q. What are the applications of this lactone in stereoselective C-glycosylation or glycoconjugate synthesis?

The lactone serves as a key intermediate for:

  • Nicholas cyclization : Cobalt-complexed alkynyl derivatives enable stereocontrolled synthesis of C-disaccharides .
  • Glycal functionalization : Palladium-catalyzed arylation of exo-glycals generates aryl-C-glycosides with retained anomeric configuration .
  • Protecting group strategies : Benzyl groups facilitate regioselective deprotection for downstream modifications .

Q. How do enzymatic vs. chemical oxidation methods compare in scalability and environmental impact?

Parameter Chemical Oxidation Enzymatic Oxidation
Yield High (80–90%)Moderate (50–70%)
Byproducts Dimethyl sulfide (toxic)NADPH (recyclable)
Scalability Suitable for multi-gram scalesLimited by enzyme stability
Sustainability High solvent wasteAqueous conditions, greener
Enzymatic methods are preferable for small-scale, eco-friendly synthesis, while chemical methods dominate industrial applications .

Properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVLQDEIIUIQG-JDIHBLRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453681
Record name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82598-84-3
Record name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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